molecular formula C10H7ClFNO2 B11879278 3-Chloro-6-fluoro-1-methyl-1H-indole-2-carboxylic acid

3-Chloro-6-fluoro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B11879278
M. Wt: 227.62 g/mol
InChI Key: ZFMJHPSBAJMWJH-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-1-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-6-fluoro-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-methyl-1H-indole-2-carboxylic acid
  • 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid
  • 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid

Uniqueness

3-Chloro-6-fluoro-1-methyl-1H-indole-2-carboxylic acid is unique due to the simultaneous presence of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

3-chloro-6-fluoro-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H7ClFNO2/c1-13-7-4-5(12)2-3-6(7)8(11)9(13)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

ZFMJHPSBAJMWJH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=C1C(=O)O)Cl

Origin of Product

United States

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